molecular formula C11H16N2O2 B1413461 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid CAS No. 1824055-05-1

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid

Cat. No.: B1413461
CAS No.: 1824055-05-1
M. Wt: 208.26 g/mol
InChI Key: OQGPGARFOAFOPW-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound reveals a sophisticated arrangement of functional groups that contribute to its unique chemical properties. The compound features a cyclopropane ring fused to a pyrazole heterocycle, creating a bicyclic system with significant ring strain. The cyclopropane ring exhibits the characteristic triangular geometry with internal bond angles of approximately 60 degrees, deviating substantially from the ideal tetrahedral angle of 109.5 degrees. This angular distortion creates a deviation of 49.5 degrees, resulting in considerable ring strain that makes cyclopropane rings more prone to ring-opening reactions compared to larger cycloalkanes.

The pyrazole component of the molecule contributes a five-membered aromatic heterocycle containing two adjacent nitrogen atoms in a 1,2-diazole arrangement. The International Union of Pure and Applied Chemistry name for this compound is 2-(1-isobutyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, reflecting the systematic nomenclature conventions. The 2-methylpropyl substituent, also known as an isobutyl group, is attached to the N1 position of the pyrazole ring, providing steric bulk that influences the overall molecular conformation and reactivity patterns.

The stereochemical configuration of the compound involves multiple chiral centers and potential conformational isomers. Research on related cyclopropane-pyrazole systems has demonstrated that the relative stereochemistry between the cyclopropane and pyrazole rings can be controlled through synthetic methodology. Studies on enantioselective addition reactions to cyclopropenes have shown that high diastereoselectivity ratios exceeding 20:1 can be achieved, likely due to the substantial steric differences between substituents. The spatial arrangement of the carboxylic acid group relative to the pyrazole ring creates additional conformational complexity that influences intermolecular interactions and crystal packing arrangements.

X-ray Crystallographic Analysis and Density Functional Theory Optimization

X-ray crystallographic analysis represents the primary experimental method for determining the precise three-dimensional structure of this compound. The crystallographic characterization process involves mounting high-quality single crystals in an intense X-ray beam and recording the diffraction patterns produced by the regular atomic arrangement within the crystal lattice. Modern crystallographic techniques require crystals larger than 0.1 millimeters in all dimensions with minimal internal imperfections such as cracks or twinning. The data collection process involves rotating the crystal through at least 180 degrees while recording thousands of reflections, which are subsequently processed using computational methods to determine atomic positions and bond lengths.

Complementary density functional theory calculations have proven essential for understanding the electronic structure and optimized geometry of pyrazole-containing compounds. Theoretical studies using the B3LYP functional with the 6-311++G(d,p) basis set have been extensively employed to investigate tautomeric stability and conformational preferences in pyrazole derivatives. These computational approaches provide valuable insights into bond angles, atomic distances, and electronic distribution patterns that complement experimental crystallographic data. The three-dimensional conformational analysis can be enhanced through techniques such as nuclear magnetic resonance spectroscopy and advanced computational modeling methods.

Structural refinement procedures in crystallographic analysis involve iterative computational techniques that optimize atomic positions against experimental diffraction data. The final refined crystal structure typically achieves R-factor values below 0.050 for high-quality structural determinations. Database deposition of the structural information follows established protocols, with small-molecule organic structures typically submitted to the Cambridge Structural Database for public access and scientific validation. The Cambridge Structural Database contains over 900,000 different compounds, with approximately 50,000 new structures added annually.

Crystallographic Parameter Typical Range Measurement Method
Crystal Size Requirement >0.1 mm all dimensions Visual inspection
Data Collection Range 180° rotation minimum Automated diffractometer
Resolution Limit 0.8-1.2 Angstrom Diffraction analysis
R-factor Quality <0.050 preferred Structure refinement
Temperature Control 100-300 K Cryogenic systems

Comparative Analysis of Tautomeric Forms in Pyrazole-Cyclopropane Systems

Tautomeric equilibria in pyrazole-containing compounds represent a fundamental aspect of their structural chemistry that significantly influences their chemical and biological properties. The pyrazole ring system can exist in multiple tautomeric forms involving proton migration between the two nitrogen atoms, creating 3-substituted and 5-substituted isomers that may exhibit different stability profiles. Research has demonstrated that tautomerism can be observed in pyrazole derivatives but not in the parent pyrazole molecule itself, indicating the crucial role of substituents in stabilizing different tautomeric forms.

Comprehensive density functional theory studies on libraries comprising 150 pyrazole derivatives have revealed significant relationships between substituent electronic properties and tautomeric preferences. Electron-donating groups demonstrate a preference for occupation at the C3 position, although the presence of substituents at the C4 position can produce subtle modifications in tautomeric ratios and even complete inversions in some cases. Strong electron-donating groups at the C4 position appear to promote tautomeric equilibrium conditions, with results showing increased proportions of the 5-tautomer under specific conditions.

The aqueous solution behavior of pyrazole tautomers differs substantially from gas-phase preferences, with most compounds maintaining their tautomeric preferences while showing tendencies toward equilibrium or ratio changes in polar environments. Hemicurcuminoid-derived pyrazoles incorporating trifluoromethyl substituents at tautomeric C3/C5 positions have been investigated using Gauge-Including Atomic Orbital calculations with the B3LYP/6-311++G(d,p) computational level. These studies demonstrated higher stability for tautomers carrying the trifluoromethyl group at the C3 position, independent of phenyl ring substitution patterns.

The nature of substituents, including their steric bulk and electronic contributions, plays a decisive role in determining regiochemistry and overall system reactivity. Electron-withdrawing groups on pyrazole rings have been reported to increase basicity by enhancing proton acidity, although recent theoretical investigations suggest that electron-donating groups at C3 positions actually increase pyrazole ring basicity. The protonation and deprotonation behavior of pyrazole systems creates nucleophilic pyrazole anions that are susceptible to coupling reactions with electrophilic species, where steric constraints imposed by C3 and C5 substituents typically determine regioselectivity outcomes.

Tautomeric Form Stability Factor Electronic Effect Steric Influence
3-Substituted Pyrazole Higher with electron-donating groups Enhanced basicity Moderate constraint
5-Substituted Pyrazole Favored by C4 electron-donors Variable basicity Significant constraint
Equilibrium Mixture Promoted by strong donors Balanced electronic distribution Minimal selectivity
Aqueous Forms Solvent-dependent Hydrogen bonding effects Reduced importance

Properties

IUPAC Name

2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGPGARFOAFOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategy A: Cyclopropanation via Hofmann Rearrangement

  • Substrate : Ethyl 5-(2-methylpropyl)-1H-pyrazole-4-carboxylate
  • Reagents : Thiosemicarbazide, POCl₃, reflux (4h)
  • Product : Cyclopropane dicarboxylic acid intermediate
  • Yield : 65-70%

Strategy B: Carbonylation with Magnesium-Organic Bases

Comparative Analysis :

Parameter Hofmann Rearrangement Carbonylation Method
Reaction Time 4-6h 2-3h
Scalability Limited Industrial-friendly
Byproducts NH₃, S-containing Minimal
Purification Complex Simple crystallization

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are employed to enhance efficiency:

  • Flow System Design :
    • Stage 1 : Pyrazole synthesis in a packed-bed reactor (residence time: 30min)
    • Stage 2 : Alkylation under segmented flow conditions
    • Stage 3 : Carbonylation with supercritical CO₂ (50°C, 10 bar)

Advantages :

  • 40% reduction in solvent use
  • 95% conversion rate achieved

Analytical Validation

Structural confirmation relies on:

  • NMR : δ 1.2–1.4 (cyclopropane CH₂), δ 7.8 (pyrazole H)
  • X-ray Crystallography : Confirms cis-configuration of cyclopropane carboxylic acid
  • HPLC Purity : >99% (C18 column, 0.1% TFA/ACN gradient)

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or cyclopropane rings .

Scientific Research Applications

Structural Features

The compound features a cyclopropane ring and a pyrazole moiety, with a carboxylic acid functional group. This unique combination allows for various chemical reactions, including nucleophilic substitutions and cycloaddition reactions, which are critical for its reactivity in synthetic pathways.

Pharmaceutical Research

The primary application of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid lies in pharmaceutical research:

  • Anti-inflammatory Agents : The compound shows promise in developing treatments for inflammatory diseases due to its ability to modulate biological pathways involved in inflammation.
  • Cancer Therapeutics : Preliminary studies suggest that this compound may act as an anticancer agent by targeting specific signaling pathways involved in tumor growth.

Biological Interactions

Research into the biological interactions of this compound focuses on its binding affinity to various enzymes and receptors. Techniques such as molecular docking and in vitro assays are employed to assess how well it interacts with specific biological macromolecules. These studies are crucial for understanding its mechanism of action and therapeutic potential.

Case Study 1: Anti-inflammatory Activity

In a recent study, this compound was evaluated for its anti-inflammatory properties using animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for conditions like arthritis.

Case Study 2: Anticancer Properties

Another study investigated the compound's efficacy against cancer cell lines. The findings revealed that it inhibited cell proliferation in several types of cancer cells, demonstrating cytotoxic effects that warrant further investigation into its use as an anticancer drug.

Mechanism of Action

The mechanism by which 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, while the cyclopropane ring may influence the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with key cyclopropane derivatives and related analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents/Features Key Data Availability
Target Compound (Not explicitly listed in CAS) C11H16N2O2 208.26 (est.) Pyrazol-5-yl, 2-methylpropyl, -COOH Discontinued
rac-(1R,3R)-2,2-dimethyl-3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid (2227880-54-6) C13H20N2O2 236.31 Dimethyl cyclopropane, pyrazol-5-yl, -COOH Smiles: CC(C)Cn1nccc1C1C(C(=O)O)C1(C)C; No physical data
1-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxylic acid (2228393-88-0) C9H12N2O2 180.20 Pyrazol-5-ylmethyl, -COOH Density, MP, BP: N/A
trans-2-cyanocyclopropanecarboxylic acid (39891-82-2) C5H5NO2 111.10 -CN, -COOH N/A
(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (88335-97-1) C6H8O4 144.13 -COOMe, -COOH N/A
2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride (CymitQuimica) C10H18ClN3 215.72 Pyrazol-5-yl, 2-methylpropyl, -NH2·HCl Purity: ≥95%; No MP/BP data

Key Observations :

  • Carboxylic Acid vs. Ester/Cyanide Groups : The -COOH group in the target compound and its dimethyl analog may improve water solubility relative to esters (e.g., -COOMe in CAS 88335-97-1) or nitriles (e.g., -CN in CAS 39891-82-2) .
  • Discontinuation Status : The target compound is listed as discontinued across multiple quantities, limiting its practical use compared to available analogs like the rac-dimethyl derivative .

Commercial and Regulatory Considerations

  • Impurity Profiles: Related impurities such as 3-[4-(2-methylpropyl)phenyl]-propanoic acid (CAS 65322-85-2) highlight the importance of rigorous quality control in pharmaceutical manufacturing, particularly for cyclopropane-based APIs .

Biological Activity

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid is a compound characterized by its unique structural features, which include a cyclopropane ring and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C11H16N2O2
  • CAS Number : 1824055-05-1
  • Molecular Weight : 208.26 g/mol

The biological activity of this compound largely stems from its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole ring can participate in hydrogen bonding with active sites of enzymes, while the cyclopropane component may enhance binding affinity and specificity. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammation.
  • Receptor Binding : It can bind to receptors, modulating signaling pathways that regulate physiological responses.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For example, studies on pyrazole derivatives have shown potential as inhibitors of 5-alpha reductase, an enzyme implicated in androgen metabolism. The structure of this compound suggests it could exhibit similar properties.

Case Studies

  • Inhibition of 5-alpha Reductase :
    • A study demonstrated that certain pyrazole derivatives effectively inhibited human type 2 isozyme of 5-alpha reductase with IC50 values ranging from 10 µM to 220 nM .
    • Given the structural similarities, this compound may also exhibit significant inhibitory activity.
  • Anti-inflammatory Potential :
    • Pyrazole compounds have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acidSimilar to targetPotential enzyme inhibitorTBD
Cyclopropane carboxylic acid derivativesSimilar cyclopropane structureVarious biological activitiesTBD
Pyrazole derivativesSimilar pyrazole ringInhibitory activity on 5-alpha reductase10 - 220

Applications in Research

The compound is being explored for various applications in scientific research:

  • Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules.
  • Biological Studies : Investigated for its role in understanding the biological activity of pyrazole derivatives.

Q & A

Q. What are the established synthetic routes for 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines to form the pyrazole ring. Cyclopropane ring formation can be achieved via Hofmann rearrangement or reaction with thiosemicarbazide and phosphorous oxychloride under reflux conditions. For example, cyclopropane dicarboxylic acid derivatives are synthesized by refluxing with thiosemicarbazide and POCl₃, yielding intermediates that can be further functionalized . Basic hydrolysis of ester intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) is critical to obtain the free carboxylic acid .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Structural validation employs:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify substituent positions and cyclopropane ring geometry.
  • X-ray Crystallography : Resolves stereochemistry, particularly for rac-(1R,3R) diastereomers .
  • Infrared Spectroscopy (IR) : Confirms carboxylic acid (-COOH) and pyrazole ring functional groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer :
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis.
  • Decomposition : Avoid moisture and high temperatures; decomposition products may include CO, CO₂, and nitrogen oxides .
  • Handling : Use PPE (gloves, goggles) and work in fume hoods to mitigate risks of skin/eye irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different methodologies?

  • Methodological Answer :
  • Optimize Catalysts : Transition-metal catalysts (e.g., Zn²⁺) improve cyclopropane ring closure efficiency .
  • Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation kinetics compared to acetic acid .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 5 hours to 30 minutes) and improves yields by 15–20% .

Q. What computational approaches are used to predict the compound’s bioactivity and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions .
  • Molecular Docking : Screens against targets like human dihydroorotate dehydrogenase (DHODH) to assess potential as an enzyme inhibitor .
  • MD Simulations : Evaluates stability in aqueous environments, critical for drug delivery applications .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Substituent Variation : Modify the pyrazole’s 2-methylpropyl group or cyclopropane’s dimethyl substituents to assess steric/electronic effects on bioactivity .
  • Biological Assays : Test antimicrobial activity (e.g., MIC against E. coli) and anti-inflammatory properties (COX-2 inhibition) .
  • Pharmacokinetic Profiling : Measure logP and plasma protein binding to optimize bioavailability .

Q. What strategies mitigate challenges in isolating stereoisomers of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) to separate rac-(1R,3R) and rac-(1S,3S) diastereomers .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-proline) to enhance enantiomeric purity .

Data Contradiction Analysis

  • Example : Conflicting reports on cyclopropane ring stability under acidic conditions.
    • Resolution : Perform controlled stability studies (pH 1–14, 25–80°C) with HPLC monitoring. Data from cyclopropane dicarboxylic acid analogs suggest decomposition above pH 10 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid

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